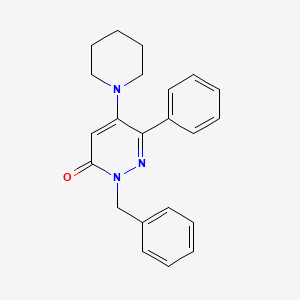

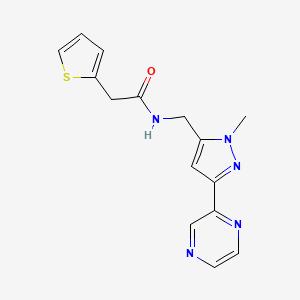

2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide, also known as FTB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. FTB belongs to the class of thiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Electrochromic Applications

A study focused on synthesizing and evaluating the photophysical properties of novel fluorinated acceptor systems, including derivatives related to 2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide. These systems were investigated for their electrochromic properties, showcasing significant potential in applications requiring materials with tunable optical properties. The study demonstrates the impact of donor units on the electrochemical and optical properties of such fluorinated systems, suggesting their utility in advanced material applications (Çakal, Akdag, Cihaner, & Önal, 2021).

Organic Semiconductors and Optoelectronics

Research into benzo[d][1,2,3]thiadiazole derivatives, which are structurally related to this compound, has unveiled their marked electron-deficient characteristics. These properties make them ideal for use in organic semiconductors, with applications across transistors, solar cells, photodetectors, and thermoelectrics. The synthesis and implementation of these derivatives in semiconducting polymers highlight their significance in enhancing device performance and efficiency (Chen et al., 2016).

Fluorescent Sensors and Molecular Probes

Another study synthesized benzimidazole and benzothiazole conjugated Schiff base derivatives for use as fluorescent sensors for metal ions. These compounds, structurally analogous to this compound, showed promising sensitivity and selectivity for Al3+ and Zn2+ ions. This research underscores the potential of these derivatives in environmental monitoring and bioimaging applications, where detecting specific metal ions with high precision is crucial (Suman et al., 2019).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives, which are related to the core structure of this compound, have been reported. These studies aim at addressing the global health concern posed by antimicrobial resistance. The evaluated compounds demonstrated good to moderate activity against selected bacterial and fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Anuse et al., 2019).

Anticancer Research

Research into fluorinated triazolo thiadiazoles, which share a similar fluorinated and heterocyclic framework with this compound, has explored their synthesis and anticancer activity. These compounds were evaluated against various cancerous cell lines, indicating moderate to good antiproliferative potency. This suggests the utility of fluorinated heterocycles in the development of new anticancer drugs, with the fluorine atom playing a significant role in modulating biological activity (Chowrasia et al., 2017).

Eigenschaften

IUPAC Name |

2-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIJYXUXYUQGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2732569.png)

![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)

![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2732571.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) pentanoate](/img/structure/B2732578.png)

![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2732582.png)

![(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2732583.png)

![1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2732586.png)